N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide
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Description
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C29H34N4O3S3 and its molecular weight is 582.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed various synthesis methodologies for compounds structurally related to N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide, exploring their potential biological activities. One notable approach involves the synthesis of imidazo[1,2-a]pyridines, which, while not showing significant antisecretory activity, demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Similarly, the development of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) as a VEGFR-2 kinase inhibitor showcases the therapeutic potential of such compounds in inhibiting tumor growth (Borzilleri et al., 2006).
Antimicrobial Applications
Several studies have focused on the antimicrobial properties of benzothiazole and thiazolopyridine derivatives. For instance, new thienopyrimidine derivatives have been synthesized and shown to exhibit pronounced antimicrobial activity (Bhuiyan et al., 2006). Another study detailed the synthesis of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives, which displayed significant antibacterial, antifungal, and antimycobacterial activity (Bhusari et al., 2008).
Catalytic and Synthetic Applications
Research into catalytic processes has also been a significant application area. For example, a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation has been reported, providing a sustainable approach to synthesizing these compounds (Qian et al., 2017). Additionally, heterometallic coordination polymers have been synthesized using ligands offering thiazoline rings, demonstrating potential in catalytic applications for ring-opening reactions and Knoevenagel condensation (Bansal et al., 2015).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S3/c1-4-7-17-33(6-3)39(35,36)21-14-12-20(13-15-21)27(34)31-29-26(22-16-18-32(5-2)19-25(22)38-29)28-30-23-10-8-9-11-24(23)37-28/h8-15H,4-7,16-19H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHHKCLXPYGPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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